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Compound of Interest

Compound Name: 2,6-Diethylphenol

Cat. No.: B086025 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,6-diethylphenol, a substituted

phenol with significant potential in research and drug development. This document

consolidates key information on its chemical and physical properties, synthesis, biological

activities, and relevant experimental protocols.

Chemical and Physical Properties
2,6-Diethylphenol is an organic compound characterized by a phenol ring substituted with two

ethyl groups at the ortho positions.[1] This substitution pattern imparts specific properties

relevant to its biological activity and chemical reactivity.

Table 1: Physicochemical Properties of 2,6-Diethylphenol
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Property Value Reference

CAS Number 1006-59-3 [1]

Molecular Formula C10H14O [1]

Molecular Weight 150.22 g/mol [1]

Appearance
Colorless to pale yellow solid

or liquid

Boiling Point 218 °C

Melting Point 37.5 °C

Solubility
Slightly soluble in water,

soluble in organic solvents

IUPAC Name 2,6-diethylphenol [1]

Synonyms Phenol, 2,6-diethyl- [1]

Table 2: Spectroscopic Data Reference for Analogue (2,6-dimethylphenol)
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Spectroscopic Data Description

1H NMR

The spectrum would show distinct signals for

the aromatic protons, the methylene protons of

the ethyl groups, and the methyl protons of the

ethyl groups, along with a characteristic signal

for the hydroxyl proton.

13C NMR

The spectrum would display unique peaks for

the carbon atoms in the aromatic ring, including

the carbon attached to the hydroxyl group and

the carbons bearing the ethyl substituents, as

well as signals for the methylene and methyl

carbons of the ethyl groups.

Mass Spectrometry

The mass spectrum would exhibit a molecular

ion peak corresponding to the molecular weight

of 2,6-diethylphenol, along with characteristic

fragmentation patterns.

Synthesis of 2,6-Diethylphenol
The primary method for synthesizing 2,6-diethylphenol is through the Friedel-Crafts alkylation

of phenol. This electrophilic aromatic substitution reaction introduces ethyl groups at the

positions ortho to the hydroxyl group.

Experimental Protocol: Friedel-Crafts Alkylation of
Phenol with Ethanol
This protocol describes a general procedure for the synthesis of 2,6-diethylphenol.
Optimization of reaction conditions may be required to achieve desired yields and purity.

Materials:

Phenol

Anhydrous Ethanol
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Solid acid catalyst (e.g., γ-alumina, zeolites)

Anhydrous Toluene (or other suitable solvent)

Inert gas (e.g., Nitrogen or Argon)

1 M Sodium Hydroxide solution

Brine

Anhydrous Magnesium Sulfate

Equipment:

Three-necked round-bottom flask

Reflux condenser

Dropping funnel

Magnetic stirrer with heating mantle

Thermometer

Inert gas inlet

Apparatus for filtration

Separatory funnel

Rotary evaporator

Fractional distillation apparatus

Procedure:

Catalyst Activation: The solid acid catalyst should be activated prior to use by heating under

vacuum to remove any adsorbed water.
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Reaction Setup: Assemble the reaction apparatus under an inert atmosphere. To the three-

necked flask, add the activated solid acid catalyst and anhydrous toluene.

Reactant Addition: Dissolve phenol in anhydrous toluene and add it to the reaction flask.

Begin stirring and heat the mixture to the desired reaction temperature (e.g., 180-250 °C).

Add anhydrous ethanol dropwise from the dropping funnel over a period of 1-2 hours.

Reaction Monitoring: The progress of the reaction can be monitored by taking small aliquots

and analyzing them by Gas Chromatography (GC).

Work-up and Purification:

After the reaction is complete, cool the mixture to room temperature.

Filter the reaction mixture to recover the catalyst.

Transfer the filtrate to a separatory funnel and wash with 1 M sodium hydroxide solution to

remove any unreacted phenol.

Wash the organic layer with brine and dry over anhydrous magnesium sulfate.

Filter to remove the drying agent and concentrate the organic phase using a rotary

evaporator.

Purify the crude product by fractional distillation under reduced pressure to obtain 2,6-
diethylphenol.
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Synthesis Workflow of 2,6-Diethylphenol
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Caption: Synthesis workflow for 2,6-diethylphenol.
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Biological Activity and Mechanism of Action
2,6-Diethylphenol has been identified as an intravenous anesthetic agent. Its structural

similarity to propofol (2,6-diisopropylphenol), a widely used anesthetic, suggests a similar

mechanism of action.

Anesthetic Activity
Studies have shown that 2,6-diethylphenol induces anesthesia in animal models. The potency

and duration of its anesthetic effects are key parameters for its potential therapeutic use.

Mechanism of Action: Positive Allosteric Modulator of
GABAA Receptors
It is proposed that 2,6-diethylphenol, like propofol, enhances the activity of the major inhibitory

neurotransmitter in the central nervous system, γ-aminobutyric acid (GABA), at the GABAA

receptor. This receptor is a ligand-gated ion channel that, upon activation, allows the influx of

chloride ions, leading to hyperpolarization of the neuronal membrane and a reduction in

neuronal excitability. 2,6-Diethylphenol is believed to bind to a distinct site on the GABAA

receptor, allosterically modulating the receptor to increase its sensitivity to GABA.
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Proposed Mechanism of Action of 2,6-Diethylphenol
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Caption: Proposed mechanism of action at the GABAA receptor.
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Potential Antioxidant Activity
Phenolic compounds are known for their antioxidant properties due to the ability of the hydroxyl

group to donate a hydrogen atom to scavenge free radicals. The presence of electron-donating

ethyl groups on the aromatic ring of 2,6-diethylphenol may enhance its antioxidant potential.

Experimental Protocols
The following are general protocols for assessing the biological activities of 2,6-diethylphenol.
These protocols may require optimization for specific experimental conditions.

In Vivo Anesthetic Activity Assay in Rodents
This protocol provides a general framework for determining the anesthetic potency (e.g., ED50)

of 2,6-diethylphenol in a rodent model.

Materials:

2,6-Diethylphenol

Vehicle for injection (e.g., a lipid emulsion)

Rodents (e.g., mice or rats)

Syringes and needles for intravenous injection

Procedure:

Animal Preparation: Acclimate animals to the experimental environment.

Dose Preparation: Prepare a series of graded doses of 2,6-diethylphenol in the vehicle.

Drug Administration: Administer the prepared doses intravenously to different groups of

animals.

Assessment of Anesthesia: A common endpoint is the loss of the righting reflex (LORR). An

animal is considered anesthetized if it fails to right itself within a specified time (e.g., 30

seconds) when placed on its back.
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Data Analysis: Record the number of animals in each dose group that exhibit LORR.

Calculate the ED50 (the dose at which 50% of the animals show the anesthetic effect) using

appropriate statistical methods (e.g., probit analysis).

In Vivo Anesthetic Activity Assay Workflow
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Caption: Workflow for in vivo anesthetic activity assay.

In Vitro GABAA Receptor Potentiation Assay
(Electrophysiology)
This protocol outlines a general method for measuring the potentiation of GABA-evoked

currents by 2,6-diethylphenol using whole-cell patch-clamp electrophysiology in cultured

neurons or cells expressing GABAA receptors.

Materials:

Cultured neurons or cell line expressing GABAA receptors (e.g., HEK293 cells)

External and internal recording solutions

GABA

2,6-Diethylphenol

Patch-clamp electrophysiology setup

Procedure:

Cell Preparation: Prepare cells for patch-clamp recording.

Recording Configuration: Establish a whole-cell patch-clamp recording configuration.

GABA Application: Apply a low concentration of GABA (e.g., EC10-EC20) to elicit a baseline

current response.

Co-application: Co-apply the same concentration of GABA with varying concentrations of

2,6-diethylphenol.

Data Acquisition and Analysis: Record the GABA-evoked currents in the absence and

presence of 2,6-diethylphenol. Measure the peak amplitude of the currents and calculate

the potentiation as the percentage increase in current amplitude in the presence of the

compound. Determine the EC50 for potentiation.[2]
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In Vitro Antioxidant Capacity Assay (DPPH Radical
Scavenging)
This protocol describes a common method for evaluating the antioxidant activity of 2,6-
diethylphenol by measuring its ability to scavenge the stable free radical 2,2-diphenyl-1-

picrylhydrazyl (DPPH).

Materials:

2,6-Diethylphenol

DPPH (2,2-diphenyl-1-picrylhydrazyl)

Methanol or Ethanol

Spectrophotometer or microplate reader

Procedure:

Solution Preparation: Prepare a stock solution of DPPH in methanol and various

concentrations of 2,6-diethylphenol in methanol.

Reaction Mixture: In a microplate well or cuvette, mix the DPPH solution with the 2,6-
diethylphenol solution. A control containing only the DPPH solution and methanol should

also be prepared.

Incubation: Incubate the reaction mixtures in the dark at room temperature for a specified

time (e.g., 30 minutes).

Absorbance Measurement: Measure the absorbance of the solutions at the wavelength of

maximum absorbance for DPPH (typically around 517 nm).

Calculation: The radical scavenging activity is calculated as the percentage of DPPH

discoloration using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100

where A_control is the absorbance of the control and A_sample is the absorbance of the

sample.
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IC50 Determination: Plot the percentage of scavenging activity against the concentration of

2,6-diethylphenol to determine the IC50 value (the concentration required to scavenge 50%

of the DPPH radicals).[3][4][5][6][7]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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